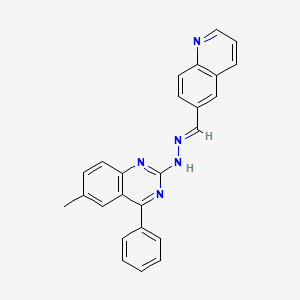

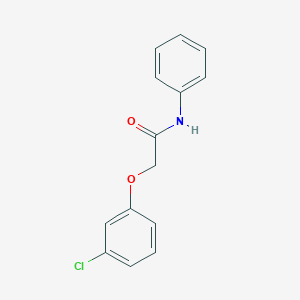

6-quinolinecarbaldehyde (6-methyl-4-phenyl-2-quinazolinyl)hydrazone

概要

説明

Quinazolines are a class of organic compounds with a double-ring heterocyclic system containing two nitrogen heteroatoms in the six-membered aromatic ring . They are known to be linked with various biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .Chemical Reactions Analysis

The most common pathway for the preparation of hydrazide-based compounds includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .科学的研究の応用

Organic Synthesis and Medicinal Chemistry

6-Quinolinecarbaldehyde serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules, such as quinoline derivatives, which exhibit diverse biological activities. Medicinal chemists explore these derivatives for potential drug candidates. The aldehyde group in 6-quinolinecarbaldehyde allows for functionalization, enabling the design of novel compounds with specific pharmacological properties .

Fluorescent Probes and Sensors

The quinoline ring system possesses inherent fluorescence properties. Scientists exploit this feature by modifying 6-quinolinecarbaldehyde to develop fluorescent probes and sensors. These molecules can selectively bind to specific targets (e.g., proteins, nucleic acids, or metal ions) and emit detectable signals. Applications include cellular imaging, monitoring enzymatic activity, and studying intracellular processes .

Metal Coordination Complexes

6-Quinolinecarbaldehyde acts as a ligand in coordination chemistry. It readily forms complexes with transition metal ions (e.g., copper, nickel, or palladium). These complexes exhibit unique reactivity and catalytic behavior. Researchers investigate their applications in organic transformations, such as C–C bond formation, oxidation reactions, and cross-coupling reactions .

Antimicrobial Agents

Quinoline derivatives, including those derived from 6-quinolinecarbaldehyde, show promising antimicrobial activity. Researchers explore their potential as antibacterial, antifungal, and antiviral agents. By modifying the quinoline scaffold, they aim to enhance efficacy and reduce toxicity. These compounds could contribute to combating drug-resistant pathogens .

Photophysical Studies and Luminescent Materials

Scientists study the photophysical properties of 6-quinolinecarbaldehyde and related derivatives. These investigations include fluorescence quantum yields, excited-state lifetimes, and solvent effects. Additionally, quinoline-based materials find applications in organic light-emitting diodes (OLEDs), sensors, and optoelectronic devices .

Analytical Chemistry

Researchers employ 6-quinolinecarbaldehyde as a derivatizing agent in analytical methods. For example:

作用機序

Target of Action

Similar compounds such as quinazoline derivatives have been reported to exhibit antiproliferative activities against various human cancer cell lines .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets, leading to changes such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest .

Biochemical Pathways

Related compounds have been shown to affect various pathways involved in cell proliferation and survival .

Result of Action

Similar compounds have been reported to exhibit anti-proliferative activity and induce apoptosis in cancer cells .

Safety and Hazards

将来の方向性

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

特性

IUPAC Name |

6-methyl-4-phenyl-N-[(E)-quinolin-6-ylmethylideneamino]quinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5/c1-17-9-11-23-21(14-17)24(19-6-3-2-4-7-19)29-25(28-23)30-27-16-18-10-12-22-20(15-18)8-5-13-26-22/h2-16H,1H3,(H,28,29,30)/b27-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHRMYQHRHAAHK-JVWAILMASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC5=C(C=C4)N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC5=C(C=C4)N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417394 | |

| Record name | STK559344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6048-71-1 | |

| Record name | STK559344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-3-piperidinyl}methanol](/img/structure/B3909047.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide](/img/structure/B3909059.png)

![N-(2-(2-thienyl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909076.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909082.png)

![ethyl 4-({3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3909084.png)

![1H-indole-2,3-dione 3-[(6-chloro-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B3909089.png)

![(5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile](/img/structure/B3909099.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-[(3-methyl-2-thienyl)methyl]ethanamine](/img/structure/B3909119.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3909137.png)